Spirogermanium

Vue d'ensemble

Description

Le spirogermanium est un composé organogermanium doté d'une structure azaspirane unique. Il a été synthétisé pour la première fois en 1974 et a depuis été étudié pour ses propriétés anticancéreuses potentielles. Contrairement à de nombreux autres agents anticancéreux, le this compound se distingue par son absence de toxicité pour la moelle osseuse, ce qui en fait un candidat prometteur pour des recherches et des applications cliniques supplémentaires .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le spirogermanium est synthétisé par une série de réactions chimiques impliquant du germanium et des composés organiques. La synthèse implique généralement la réaction du tétrachlorure de germanium avec des ligands organiques dans des conditions contrôlées pour former la structure azaspirane. Les conditions réactionnelles, telles que la température, la pression et le solvant, sont soigneusement optimisées pour garantir un rendement élevé et une pureté élevée du produit final .

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des paramètres réactionnels pour maintenir la cohérence et la qualité. Le produit final est purifié à l'aide de techniques telles que la cristallisation et la chromatographie pour éliminer toute impureté .

Analyse Des Réactions Chimiques

Types de réactions : Le spirogermanium subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés pour des applications spécifiques .

Réactifs et conditions courantes :

Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène et le permanganate de potassium sont utilisés dans des conditions contrôlées pour oxyder le this compound.

Réduction : Des réducteurs comme le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés pour réduire le this compound.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner du dioxyde de germanium, tandis que la réduction peut produire divers dérivés organogermanium .

4. Applications de la recherche scientifique

Chimie :

- Utilisé comme précurseur pour la synthèse d'autres composés organogermanium.

- Étudié pour ses propriétés chimiques et sa réactivité uniques .

Biologie :

- Étudié pour ses effets sur les processus cellulaires et son potentiel en tant que sonde biologique .

Médecine :

- Exploré comme agent anticancéreux en raison de son activité cytotoxique contre les cellules tumorales.

- Étudié pour son potentiel dans le traitement des maladies auto-immunes et d'autres affections médicales .

Industrie :

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant la synthèse de l'ADN, de l'ARN et des protéines dans les cellules. Cette inhibition perturbe les processus cellulaires et conduit à la mort cellulaire, en particulier dans les cellules tumorales en division rapide. La structure unique du composé lui permet d'interagir avec des cibles moléculaires spécifiques, notamment les enzymes impliquées dans la synthèse et la réparation des acides nucléiques .

Composés similaires :

Sesquioxyde de carboxyethyl germanium : Un autre composé organogermanium doté d'applications thérapeutiques potentielles.

Propagermanium : Connu pour ses propriétés immunostimulantes.

Dioxyde de germanium : Un composé de germanium inorganique doté de diverses applications industrielles.

Unicité du this compound : Le this compound se distingue par sa structure azaspirane unique et son absence de toxicité pour la moelle osseuse.

Applications De Recherche Scientifique

Cancer Treatment

Spirogermanium was investigated for its efficacy against various cancers, including:

- Malignant Lymphoma

- Ovarian Cancer

- Breast Cancer

- Large Bowel Cancer

- Prostatic Cancer

Clinical studies indicated that this compound exhibited cytotoxic activity against several human tumor cell lines in vitro. However, its clinical effectiveness has been inconsistent, leading to its discontinuation in many therapeutic protocols due to high toxicity and low response rates .

Case Study Insights :

- A Phase II study involving 39 patients with advanced malignancies reported no significant antitumor activity. However, transient neurological symptoms were noted in 39% of participants .

- Another study highlighted that this compound demonstrated activity against specific tumor types in animal models but failed to show consistent results in human trials .

Antiarthritic and Immunoregulatory Activities

Research has indicated that this compound may possess antiarthritic properties. In animal models, it reduced inflammatory lesions in adjuvant arthritic rats when administered before or after the onset of arthritis . However, these findings require further validation through rigorous clinical trials.

Toxicity Profile

Despite its potential applications, this compound has been associated with several adverse effects:

- Common Side Effects : Weight loss, nausea, vomiting, fatigue, muscle weakness.

- Serious Adverse Effects : Neurological toxicity (e.g., dizziness, ataxia), renal and hepatic toxicity have not been reported but concerns remain due to its heavy metal composition .

Summary of Clinical Findings

| Study Type | Findings | Notes |

|---|---|---|

| Phase II Trials | Limited antitumor activity; transient neurological symptoms observed | High toxicity led to discontinuation in further studies |

| In Vitro Studies | Cytotoxic activity against human tumor cell lines; effective at concentrations toxic to neurons | Requires caution in therapeutic use |

| Animal Studies | Activity against certain tumors (e.g., Walker 256 sarcoma) | No consistent results in human trials |

Mécanisme D'action

Spirogermanium exerts its effects by inhibiting the synthesis of DNA, RNA, and proteins in cells. This inhibition disrupts cellular processes and leads to cell death, particularly in rapidly dividing tumor cells. The compound’s unique structure allows it to interact with specific molecular targets, including enzymes involved in nucleic acid synthesis and repair .

Comparaison Avec Des Composés Similaires

Carboxyethyl germanium sesquioxide: Another organogermanium compound with potential therapeutic applications.

Propagermanium: Known for its immunostimulatory properties.

Germanium dioxide: An inorganic germanium compound with various industrial applications.

Uniqueness of Spirogermanium: this compound stands out due to its unique azaspiran structure and lack of bone marrow toxicity.

Activité Biologique

Spirogermanium, an organogermanium compound with a novel heterocyclic structure, has been investigated primarily for its anticancer properties. Its chemical designation is NSC 192965, and it is known for its ability to inhibit DNA, RNA, and protein synthesis in tumor cells. This article explores the biological activity of this compound, highlighting its mechanisms of action, cytotoxic effects, clinical trials, and potential therapeutic applications.

The precise mechanism by which this compound exerts its effects remains partially understood. However, it has been established that:

- Inhibition of Synthesis : this compound inhibits the synthesis of DNA, RNA, and proteins, with protein synthesis being the most affected .

- Cytotoxicity : The compound exhibits cytotoxic activity against various human tumor cell lines at concentrations around 1 μg/ml. Notably, it also shows toxicity to cultured rat neurons at similar concentrations .

- Non-Specificity : Unlike many chemotherapeutic agents, this compound does not display phase or cell cycle specificity in its action .

In Vitro Studies

Research has demonstrated that this compound is cytotoxic to several human cancer cell lines. Key findings include:

- Cell Line Sensitivity : this compound was effective against human myeloid leukemia cell line K562 and other tumor cells. The drug's cytotoxicity was temperature-dependent and more pronounced in logarithmically growing cells compared to quiescent cultures .

- Survival Curves : The survival curves for treated cells revealed a steep exponential decline in viability with increasing drug concentrations .

In Vivo Studies

In vivo studies have shown mixed results regarding the efficacy of this compound:

- Animal Models : It demonstrated activity against certain implanted tumors in rats, such as Walker 256 sarcoma and 13762 mammary adenocarcinoma. However, it lacked antitumor activity in standard murine models like L 1210 leukemia and B16 melanoma .

- Clinical Trials : Phase I and II trials indicated that this compound could be administered safely at doses ranging from 80 to 300 mg/m² without significant bone marrow toxicity, although moderate CNS toxicity was noted as a dose-limiting factor .

Clinical Applications

This compound has been evaluated for its potential in treating various cancers:

- Types of Cancer : Clinical studies have reported activity against malignant lymphoma, ovarian cancer, breast cancer, large bowel cancer, and prostate cancer .

- Dosage Regimens : The drug has been administered via infusion three times a week, with ongoing investigations into continuous infusion schedules for enhanced efficacy .

Case Studies

A review of case studies involving this compound provides insight into its clinical application:

- Case Study Examples : Some patients showed partial responses to treatment with this compound in combination with other therapies. However, overall response rates were modest, leading to the eventual abandonment of further clinical development due to limited efficacy compared to existing therapies .

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Structure | Organogermanium compound (NSC 192965) |

| Mechanism of Action | Inhibits DNA/RNA/protein synthesis; non-specific cytotoxicity |

| In Vitro Efficacy | Cytotoxic to various tumor cell lines; temperature-dependent sensitivity |

| In Vivo Efficacy | Active against specific tumors in rats; mixed results in murine models |

| Clinical Trials | Evaluated for multiple cancers; safe dosing established |

| Toxicity Profile | Moderate CNS toxicity; no significant bone marrow toxicity |

Propriétés

Numéro CAS |

41992-23-8 |

|---|---|

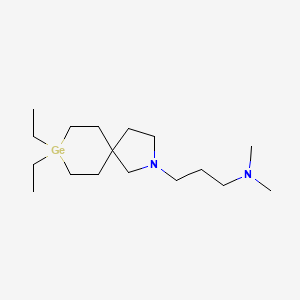

Formule moléculaire |

C17H36GeN2 |

Poids moléculaire |

341.1 g/mol |

Nom IUPAC |

3-(8,8-diethyl-2-aza-8-germaspiro[4.5]decan-2-yl)-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C17H36GeN2/c1-5-18(6-2)11-8-17(9-12-18)10-15-20(16-17)14-7-13-19(3)4/h5-16H2,1-4H3 |

Clé InChI |

PWMYMKOUNYTVQN-UHFFFAOYSA-N |

SMILES |

CC[Ge]1(CCC2(CCN(C2)CCCN(C)C)CC1)CC |

SMILES canonique |

CC[Ge]1(CCC2(CCN(C2)CCCN(C)C)CC1)CC |

Key on ui other cas no. |

41992-23-8 |

Numéros CAS associés |

41992-22-7 (di-hydrochloride) |

Synonymes |

NSC 192965 NSC-192965 spirogermanium spirogermanium dihdyrochloride |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.